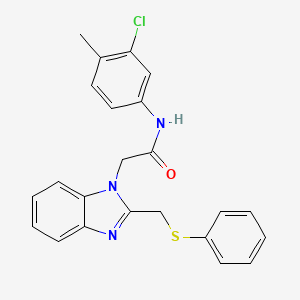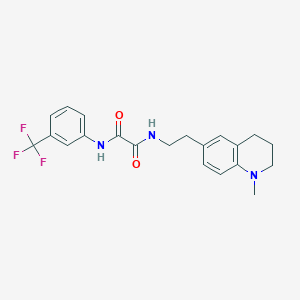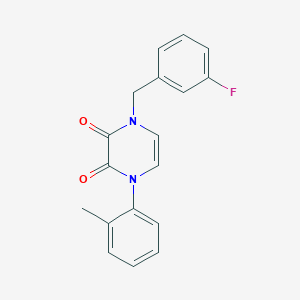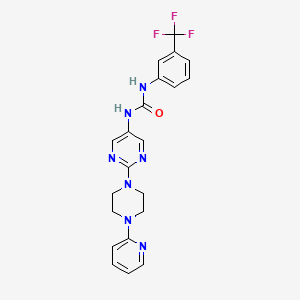
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H20F3N7O and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of related urea derivatives have been extensively studied in different species, including rats, dogs, and humans. These studies focus on understanding how such compounds are absorbed, metabolized, and eliminated from the body, contributing significantly to the development of new therapeutics. For instance, Sharma et al. (2012) explored the disposition of a dipeptidyl peptidase IV inhibitor, revealing its rapid absorption and primary elimination routes, which include metabolism and renal clearance. This research is crucial for developing medications with optimal efficacy and safety profiles (Sharma et al., 2012).
Antitumor Activity
Compounds containing the urea moiety have been evaluated for their cytotoxic activities against various human cancer cell lines. Zhao et al. (2013) synthesized novel diaryl ureas that showed potent antitumor activities, demonstrating the potential of these compounds in cancer therapy. This research highlights the versatility of urea derivatives in designing new antineoplastic agents (Zhao et al., 2013).
Antimicrobial Activity
The antimicrobial properties of urea derivatives have also been explored. Rana et al. (2009) synthesized pyrazolo[5,4-d]pyrimidine derivatives and evaluated their antimicrobial efficacy against various microorganisms. This study showcases the potential of such compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Rana et al., 2009).
Propriétés
IUPAC Name |
1-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(12-15)28-20(32)29-17-13-26-19(27-14-17)31-10-8-30(9-11-31)18-6-1-2-7-25-18/h1-7,12-14H,8-11H2,(H2,28,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRRQUQAZVINI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

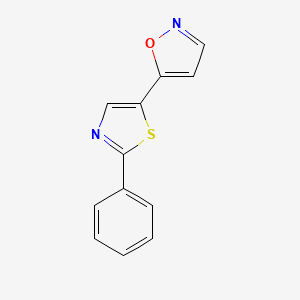
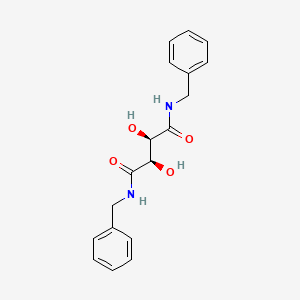
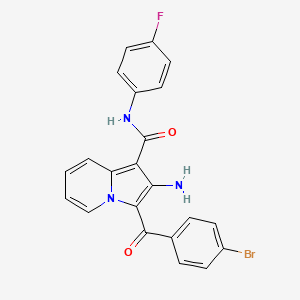
![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2374016.png)
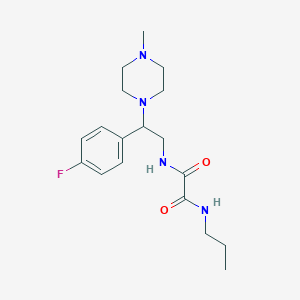
![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)
![N-[1-(3-Ethoxypropyl)-3-methylpiperidin-4-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374020.png)

